molecular formula C14H11NOS B1298038 10-Methyl-10H-phenothiazine-3-carbaldehyde CAS No. 4997-36-8

10-Methyl-10H-phenothiazine-3-carbaldehyde

Cat. No.: B1298038
CAS No.: 4997-36-8
M. Wt: 241.31 g/mol
InChI Key: DZCOHLCHTVMOJU-UHFFFAOYSA-N
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Description

10-Methyl-10H-phenothiazine-3-carbaldehyde is an organic compound with the molecular formula C14H11NOS. It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde typically involves the reaction of 10-methylphenothiazine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 10-methylphenothiazine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-10H-phenothiazine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 10-Methyl-10H-phenothiazine-3-carboxylic acid.

    Reduction: 10-Methyl-10H-phenothiazine-3-methanol.

    Substitution: Various substituted phenothiazine derivatives depending on the substituent introduced.

Scientific Research Applications

10-Methyl-10H-phenothiazine-3-carbaldehyde has been studied for its applications in various fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in the development of pharmaceuticals, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-Methyl-10H-phenothiazine-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

    10-Methyl-10H-phenothiazine-3,7-dicarbaldehyde: A derivative with two aldehyde groups, offering different reactivity and applications.

    10-Methylphenothiazine: Lacks the aldehyde group, resulting in different chemical properties and uses.

Uniqueness

10-Methyl-10H-phenothiazine-3-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to participate in a variety of chemical reactions that are not possible with other phenothiazine derivatives.

Properties

IUPAC Name

10-methylphenothiazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-15-11-4-2-3-5-13(11)17-14-8-10(9-16)6-7-12(14)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCOHLCHTVMOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347093
Record name 10-Methyl-10H-phenothiazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4997-36-8
Record name 10-Methyl-10H-phenothiazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 10-Methyl-10H-phenothiazine-3-carbaldehyde in the synthesis of cationic dyes?

A1: this compound serves as a crucial reactant in the Knoevenagel condensation reaction to synthesize novel 2-(2-(10H-phenothiazin-3yl)vinyl)-3H-indolium cationic dyes []. This reaction involves the condensation of the aldehyde with 1,2,3,3-tetramethyl3H-indolium iodide, resulting in the formation of the desired dye molecule.

Q2: How does the structure of dyes synthesized using this compound influence their optical properties?

A2: The synthesized dyes incorporating this compound exhibit characteristic intramolecular charge transfer (ICT) absorption maxima in the visible range (550-630 nm) []. This absorption is attributed to the presence of the phenothiazine and indolium moieties linked by a vinyl bridge. Importantly, these dyes exhibit solvatochromism, meaning their absorption spectra shift depending on the solvent polarity. This phenomenon provides valuable insights into their electronic structure and potential applications in various sensing technologies.

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